Molecular Weight & Formula Comparison: 6-Methyl vs. Unsubstituted vs. Phenyl Analogs
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (C6H7N5, MW 149.16) possesses a higher molecular weight than the unmethylated parent (C5H5N5, MW 135.13) [1] and a lower molecular weight than the 6-phenyl analog (C11H9N5, MW 211.22) . This intermediate size and polarity profile offers a balanced starting point for lead optimization.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 149.16 g/mol |
| Comparator Or Baseline | Unsubstituted analog: 135.13 g/mol; 6-Phenyl analog: 211.22 g/mol |
| Quantified Difference | +14.03 g/mol vs. unsubstituted; -62.06 g/mol vs. phenyl |
| Conditions | N/A (calculated from molecular formula) |
Why This Matters
Molecular weight influences pharmacokinetic properties and is a key parameter in fragment-based drug discovery and lead optimization, making this compound a strategic intermediate.
- [1] ChemTradeHub. [1,2,4]Triazolo[1,5-a]pyrazin-2-amine (CAS 88002-33-9) - Chemical Properties & Safety Data. https://www.chemtradehub.com/compounds/casno-88002-33-9/ (accessed 2026-04-15). View Source
